4-Chlorothiophenol can be oxidized to form disulfides, which are molecules with two sulfur atoms linked together by a single bond. This reaction can be used to study the mechanisms of oxidation and to synthesize new disulfide compounds with potential applications in various fields [Source: Sigma-Aldrich product page for 4-Chlorothiophenol, ].
4-Chlorothiophenol can participate in thiol-ene reactions, which are a type of click chemistry reaction used to form carbon-carbon bonds. This reaction can be valuable for researchers studying new methods for molecule synthesis and conjugation [Source: "Click chemistry in polymer and material science" by Michael G. Moloney et al., ].
4-Chlorothiophenol is not a naturally occurring compound but can be synthesized in a laboratory setting. It holds significance in scientific research for various reasons:
4-Chlorothiophenol has a relatively simple molecular structure. The core is a benzene ring with a chlorine atom attached at the 4th position (para position) and a thiol group (-SH) attached directly to the benzene ring. This structure gives rise to some key features:
4-Chlorothiophenol can undergo various chemical reactions due to the presence of the reactive thiol group and the aromatic ring. Here are some relevant reactions:
ClC6H4Br + NaS -> ClC6H4SH + NaBr
ClC6H4SH + NaOH -> HOC6H4SH + NaCl
2 ClC6H4SH + H2O2 -> ClC6H4-S-S-C6H4Cl + 2H2O
These are just a few examples, and the specific reactions will depend on the reaction conditions and desired outcome.
Corrosive;Irritant